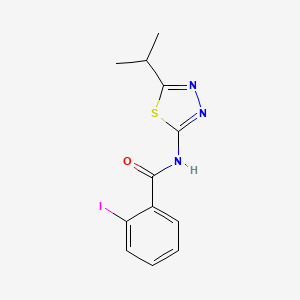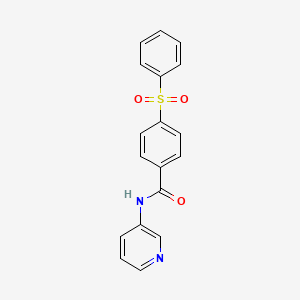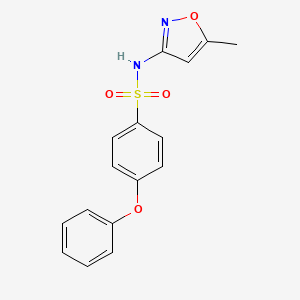![molecular formula C19H15ClN2O3S B3449258 4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3449258.png)
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide
Übersicht
Beschreibung
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide, also known as CPB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPB is a potent inhibitor of a class of enzymes called protein kinases, which play important roles in many cellular processes.
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide has been studied extensively in the field of medicinal chemistry due to its potent inhibitory activity against protein kinases. Protein kinases are involved in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinases has been implicated in a variety of diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the activity of several protein kinases, including JAK2, which is involved in the development of certain types of leukemia.
Wirkmechanismus
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity. This compound has been shown to have selectivity for certain protein kinases, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against protein kinases, this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This compound has also been shown to induce apoptosis in cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide is a useful tool for studying the role of protein kinases in cellular processes and disease. However, there are some limitations to its use in lab experiments. This compound has been shown to have off-target effects on some enzymes, which may complicate data interpretation. Additionally, this compound has relatively poor solubility in aqueous solutions, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide. One area of interest is the development of more selective inhibitors of protein kinases, which may have fewer off-target effects. Additionally, there is interest in developing this compound derivatives with improved solubility and pharmacokinetic properties. Finally, there is ongoing research into the role of protein kinases in disease, which may identify new therapeutic targets for this compound and other kinase inhibitors.
Conclusion:
In conclusion, this compound is a chemical compound with potent inhibitory activity against protein kinases. This compound has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications in cancer and inflammatory disorders. While there are some limitations to its use in lab experiments, this compound remains a useful tool for studying the role of protein kinases in cellular processes and disease. Ongoing research into this compound and related compounds may identify new therapeutic targets and lead to the development of new treatments for a variety of diseases.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-16-3-7-18(8-4-16)26(24,25)17-5-1-15(2-6-17)19(23)22-13-14-9-11-21-12-10-14/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYBQKTJGTUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3449177.png)
![methyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3449184.png)

![3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B3449198.png)
![2-[2-chloro-6-methoxy-4-({[4-(4-morpholinyl)phenyl]amino}methyl)phenoxy]acetamide](/img/structure/B3449203.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B3449216.png)

![3-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B3449225.png)

![4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B3449250.png)
![methyl 3-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3449268.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3449283.png)
![N-(2-ethoxyphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3449284.png)